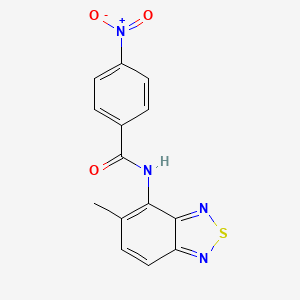

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzothiadiazole compounds often involves multi-step chemical reactions, including the use of click chemistry for the introduction of triazole derivatives, as seen in related compounds (Tahghighi et al., 2012). Another approach involves reacting specific benzoyl chlorides with aminobenzothiadiazoles, leading to compounds with N,N-bidentate directing groups suitable for C-H bond functionalization reactions (Al Mamari et al., 2019).

Molecular Structure Analysis

Molecular structure characterization typically involves various spectroscopic methods such as NMR, IR, and GC-MS, as well as elemental analysis to confirm the composition of the synthesized compounds. For example, the molecular structure of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was elucidated using these techniques, highlighting the importance of detailed structural analysis in understanding the compound's properties (Al Mamari et al., 2019).

Chemical Reactions and Properties

Benzothiadiazole compounds participate in a variety of chemical reactions, such as the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l,1-diamines, demonstrating their reactive nature and potential for further chemical modifications (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, vapor pressure, and thermal behavior, are crucial for their practical applications. For instance, the physico-chemical properties of a related compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, were studied to understand its sublimation, solubility, and distribution coefficients, providing insights into its behavior in different environments (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for forming hydrogen bonds, and ability to undergo various chemical transformations, are integral to understanding the utility and applications of these compounds. The hydrogen-bonding capabilities of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, have been analyzed to reveal their potential interactions and stability in different chemical environments (Portilla et al., 2007).

科学的研究の応用

Anticonvulsant Properties

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, and its derivatives, have been explored for their anticonvulsant properties. A study by Sych et al. (2018) highlighted the synthesis of a related compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which exhibited high anticonvulsive activity compared to the classic drug Depakin in the pentylentetrazole model of seizure. This compound was proposed for further preclinical studies, emphasizing its potential in the development of new anticonvulsant drugs (Sych et al., 2018).

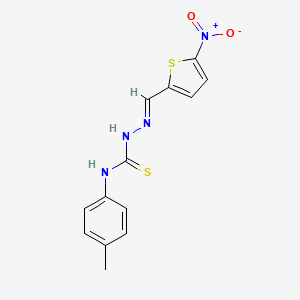

Anti-Leishmanial Activity

The anti-leishmanial activity of 1,3,4-thiadiazole derivatives has been investigated, with compounds showing good activity against the promastigote form of Leishmania major. For example, Tahghighi et al. (2012) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, demonstrating significant decreases in the number of intracellular amastigotes per macrophage. This indicates the potential of these compounds in the treatment of leishmaniasis (Tahghighi et al., 2012).

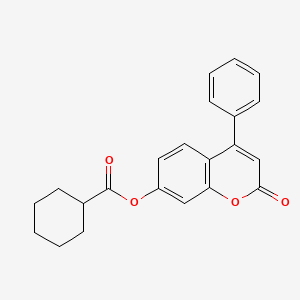

Cancer Treatment Applications

Thiazolides, a class of compounds related to N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, have been studied for their potential in treating colon cancer. Brockmann et al. (2014) demonstrated that certain thiazolide derivatives can induce cell death in colon carcinoma cell lines. This finding opens up possibilities for the use of thiazolide derivatives in cancer treatment (Brockmann et al., 2014).

Antibacterial Activity

The benzothiazole derivatives, related to the main compound , have shown notable antibacterial activity. For instance, Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives that displayed potent antibacterial activity against Streptococcus pyogenes. This suggests the potential application of these derivatives in combating bacterial infections (Gupta, 2018).

特性

IUPAC Name |

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c1-8-2-7-11-13(17-22-16-11)12(8)15-14(19)9-3-5-10(6-4-9)18(20)21/h2-7H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCSQPZWZDYETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)